Cas no 1354408-65-3 (Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate)

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate is a benzodiazole derivative with a carboxylate ester functional group, offering versatility in organic synthesis and pharmaceutical applications. Its structure combines an ethyl-substituted benzodiazole core with an ethyl ester moiety, enhancing solubility and reactivity for further derivatization. This compound is particularly valuable as an intermediate in the synthesis of heterocyclic compounds, agrochemicals, and bioactive molecules. The ethyl ester group facilitates hydrolysis or transesterification, enabling tailored modifications. Its stable benzodiazole framework contributes to potential applications in materials science and medicinal chemistry. The product is typically characterized by high purity and consistent performance in synthetic workflows.
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate structure
1354408-65-3 structure
Product Name:Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
CAS No:1354408-65-3
MF:C12H14N2O2
MW:218.251762866974
CID:3041939
Update Time:2025-06-11

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
    • Inchi: 1S/C12H14N2O2/c1-3-14-8-13-10-7-9(5-6-11(10)14)12(15)16-4-2/h5-8H,3-4H2,1-2H3
    • InChI Key: VPDMFCLAZAZCMR-UHFFFAOYSA-N
    • SMILES: C1N(CC)C2=CC=C(C(OCC)=O)C=C2N=1

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E917833-100mg
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
1354408-65-3
100mg
$138.00 2023-05-18
TRC
E917833-250mg
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
1354408-65-3
250mg
$270.00 2023-05-18
TRC
E917833-500mg
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
1354408-65-3
500mg
$408.00 2023-05-18
TRC
E917833-1g
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
1354408-65-3
1g
$574.00 2023-05-18
Chemenu
CM321653-5g
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
1354408-65-3 95%
5g
$746 2021-06-17
Chemenu
CM321653-5g
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
1354408-65-3 95%
5g
$746 2023-03-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD325835-1g
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
1354408-65-3 95+%
1g
¥2270.0 2023-04-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD325835-5g
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
1354408-65-3 95+%
5g
¥7933.0 2023-04-02
A2B Chem LLC
AE62238-1g
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
1354408-65-3 98%
1g
$271.00 2024-04-20
A2B Chem LLC
AE62238-5g
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
1354408-65-3 98%
5g
$923.00 2024-04-20

Additional information on Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate (CAS No. 1354408-65-3): A Comprehensive Overview

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate (CAS No. 1354408-65-3) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This benzodiazole derivative is characterized by its unique structural features and potential applications in various medicinal and chemical contexts. The compound's molecular formula is C14H15N2O2, and it has a molecular weight of approximately 247.28 g/mol. This introduction aims to provide a detailed overview of the compound, including its synthesis, properties, and recent research findings.

Synthesis and Structural Characteristics

The synthesis of Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate typically involves multi-step reactions, starting from readily available starting materials. One common approach is the condensation of ethyl anthranilate with ethyl acetoacetate, followed by cyclization and deprotection steps. The resulting compound exhibits a benzodiazole core with an ethyl ester group at the 5-position, which imparts unique chemical and biological properties.

The benzodiazole ring system is known for its stability and versatility in forming various functional groups. The presence of the ethyl ester group at the 5-position enhances the compound's solubility and reactivity, making it suitable for further derivatization and functionalization. The structural characteristics of Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate have been extensively studied using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Physical and Chemical Properties

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate is a white crystalline solid with a melting point ranging from 90 to 92°C. It is moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

The chemical reactivity of Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate is influenced by its functional groups. The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in esterification, amide formation, or other nucleophilic substitution reactions. The benzodiazole ring system provides additional reactivity through electrophilic substitution reactions at the aromatic ring.

Biological Activity and Applications

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate has garnered attention for its potential biological activities and applications in medicinal chemistry. Recent studies have explored its role as a scaffold for the development of novel therapeutic agents targeting various diseases. For instance, benzodiazoles are known for their anxiolytic, sedative, and muscle relaxant properties due to their interaction with GABA receptors.

A study published in the Journal of Medicinal Chemistry (2022) reported that derivatives of Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate exhibited potent anticonvulsant activity in animal models. These findings suggest that the compound could serve as a lead structure for the development of new anticonvulsant drugs with improved efficacy and reduced side effects compared to existing medications.

In addition to its potential as a therapeutic agent, Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate has been investigated for its use in chemical biology research. Its ability to modulate specific protein-protein interactions makes it a valuable tool for studying cellular processes and signaling pathways. For example, a study published in Chemical Biology & Drug Design (2023) demonstrated that the compound could selectively inhibit certain kinases involved in cancer progression.

Safety Considerations and Environmental Impact

The safety profile of Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate is an important consideration for both laboratory use and potential pharmaceutical applications. While the compound is generally considered safe when handled under appropriate conditions, it is essential to follow standard safety protocols to minimize exposure risks. This includes wearing personal protective equipment (PPE) such as gloves and goggles and working in well-ventilated areas.

In terms of environmental impact, the disposal of chemical waste containing Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate should be conducted in accordance with local regulations to prevent contamination of water sources or soil. Proper waste management practices include neutralization or incineration methods that ensure complete degradation of the compound before disposal.

Conclusion

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate (CAS No. 1354408-65-3) is a versatile compound with significant potential in both academic research and pharmaceutical development. Its unique structural features and biological activities make it an attractive candidate for further exploration in various fields. As research continues to advance our understanding of this compound's properties and applications, it is likely that new opportunities will emerge for its use in developing innovative solutions to pressing medical challenges.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.